Product packaging for 2-Chloro-1,1,1-trifluoropropane(Cat. No.:CAS No. 421-47-6)

2-Chloro-1,1,1-trifluoropropane

Cat. No.: B3352106
CAS No.: 421-47-6
M. Wt: 132.51 g/mol
InChI Key: VRVIDSRWPUGFBU-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-trifluoropropane is a useful research compound. Its molecular formula is C3H4ClF3 and its molecular weight is 132.51 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4ClF3 B3352106 2-Chloro-1,1,1-trifluoropropane CAS No. 421-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3/c1-2(4)3(5,6)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVIDSRWPUGFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558534
Record name 2-Chloro-1,1,1-trifluoropropane
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URL https://comptox.epa.gov/dashboard/DTXSID80558534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-47-6
Record name 2-Chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of Research on Halogenated Propanes

The investigation of halogenated propanes is deeply rooted in the broader history of halogenated alkanes, which saw their genesis with the synthesis of chlorofluorocarbons (CFCs) in the 1920s and 1930s. noaa.govirpros.combritannica.com Initially developed by General Motors and DuPont, these compounds, marketed under trade names like Freon, were lauded as safe, non-toxic, and non-flammable refrigerants, solvents, and aerosol propellants. noaa.govbritannica.comearthbound.report Their effectiveness led to widespread use in refrigerators and air-conditioning systems for several decades. noaa.govirpros.com

A significant turning point occurred in the 1970s when chemists F. Sherwood Rowland and Mario Molina discovered that CFCs, though inert in the lower atmosphere, decompose under UV radiation in the stratosphere. noaa.govacs.org This process releases chlorine atoms that catalytically destroy the ozone layer, which protects the Earth from harmful ultraviolet radiation. britannica.comacs.org This discovery, which earned them a share of the 1995 Nobel Prize in Chemistry, spurred global environmental concern. acs.org

The international response culminated in the 1987 Montreal Protocol, an agreement to phase out ozone-depleting substances. irpros.comacs.org This treaty mandated a gradual shift away from CFCs, leading to the development and use of transitional alternatives like hydrochlorofluorocarbons (HCFCs) and, subsequently, hydrofluorocarbons (HFCs), which have a lower or zero ozone depletion potential. irpros.com Research into specific halogenated propanes like 2-Chloro-1,1,1-trifluoropropane exists within this larger narrative of seeking and evaluating alternatives with specific chemical properties for various applications. The ongoing research into such compounds is part of a broader effort to understand their atmospheric fate and potential applications as chemical intermediates. mdpi.com

Structural Isomerism Within Chlorotrifluoropropanes and Analytical Challenges

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. docbrown.info For the molecular formula of chlorotrifluoropropane, C₃H₄ClF₃, several structural isomers exist, each with unique chemical and physical properties. The position of the chlorine and fluorine atoms on the three-carbon propane (B168953) backbone determines the specific isomer.

The differentiation of these isomers presents significant analytical challenges because their similar molecular weights and polarities often result in nearly identical behaviors in standard separation techniques. researchgate.net Advanced analytical methods are required to effectively separate and identify them. Techniques such as gas chromatography (GC) and capillary electrophoresis (CE), often coupled with mass spectrometry (MS), are employed to resolve these complex mixtures. researchgate.netnih.gov The development of specialized stationary phases in chromatography and the use of selectors in electrophoresis are crucial for achieving baseline separation of these closely related compounds. researchgate.netgoogle.com

Table 1: Selected Isomers of Chlorotrifluoropropane

Isomer Name CAS Number
2-Chloro-1,1,1-trifluoropropane 421-47-6
2-Chloro-1,1,2-trifluoropropane N/A
3-Chloro-1,1,1-trifluoropropane 460-35-5

Note: The availability of CAS numbers may vary for different isomers.

Research Significance and Academic Trajectories of 2 Chloro 1,1,1 Trifluoropropane

Direct Halogenation and Halogen Exchange Routes

Direct halogenation and halogen exchange reactions represent a fundamental approach to the synthesis of this compound. These methods involve the selective introduction of a chlorine atom into a trifluorinated propane (B168953) backbone.

Chlorination of Trifluoropropanes

The synthesis of this compound can be achieved through the direct chlorination of 1,1,1-trifluoropropane (B1294402). Research by Henne and Whaley demonstrated that the chlorination of 1,1,1-trifluoropropane can yield a mixture of chlorinated products. The reaction proceeds by substituting hydrogen atoms with chlorine. The primary monochlorinated product formed is 3-chloro-1,1,1-trifluoropropane, with further chlorination leading to dichlorinated and trichlorinated products. acs.org

Subsequent studies have explored gas-phase catalytic chlorination as a means to control the reaction and improve selectivity towards the desired isomer. google.com

Directed Chlorination Approaches

To overcome the formation of multiple isomers in direct chlorination, directed chlorination methods have been investigated. These approaches aim to control the position of chlorination on the propane chain. One notable study by Henne and Whaley focused on the preparation and directed chlorination of 1,1,1-trifluoropropane. acs.org Their work laid the foundation for understanding the factors that influence the regioselectivity of chlorination in the presence of a trifluoromethyl group. The electron-withdrawing nature of the CF3 group deactivates the adjacent carbon atoms, influencing the position of halogen attack.

Fluorination Reactions for Selective Synthesis

Selective fluorination of polychlorinated propanes or propenes offers an alternative pathway to hydrochlorofluorocarbons. These reactions typically involve the exchange of chlorine atoms for fluorine atoms using a fluorinating agent.

Liquid Phase Fluorination Strategies

Liquid phase fluorination provides a controlled environment for the synthesis of fluorinated compounds. Patents describe the catalytic fluorination of pentachloropropane isomers (1,1,1,2,3-pentachloropropane and/or 1,1,2,2,3-pentachloropropane) in the liquid phase to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com While the end product is an olefin, this process involves the formation of various fluorinated and chlorinated propane intermediates. The reaction is typically carried out in an organic medium in the presence of a catalyst. google.com

Another patented process details the liquid phase fluorination of 1,1,2,3-tetrachloropropene to produce HCFO-1233xf. researchgate.net This method can also involve intermediates that are structurally related to this compound. The conditions for these reactions, including temperature, pressure, and catalyst choice, are critical for achieving high selectivity.

Starting MaterialTarget ProductCatalyst TypeTemperature RangePressure RangeReference
1,1,1,2,3- / 1,1,2,2,3-Pentachloropropane2-chloro-3,3,3-trifluoropropeneNot specified30°C - 200°C> 2 bar google.com
1,1,2,3-Tetrachloropropene2-chloro-3,3,3-trifluoropropeneLewis acid (e.g., SbCl5, TiCl4)50°C - 150°CNot specified researchgate.net

Gas Phase Catalytic Fluorination Processes

Gas phase fluorination is a common industrial method for producing hydrofluorocarbons. This process involves passing a stream of a chlorinated compound and hydrogen fluoride (B91410) (HF) over a heated catalyst bed. A patented process for producing 2-chloro-1,1,1-trifluoroethane (B1216089) (HCFC-133a) involves the gas-phase fluorination of a trihaloethene over a supported metal catalyst, such as zinc on fluorinated alumina (B75360). google.com While the starting material is different, the catalytic systems and reaction principles are relevant to the synthesis of fluorinated propanes.

The reaction conditions for gas-phase fluorination are crucial for catalyst stability and product selectivity.

Starting MaterialTarget ProductCatalystTemperature RangeReference
Trihaloethene (e.g., Trichloroethene)2-chloro-1,1,1-trifluoroethaneZinc fluoride on fluorinated alumina100°C - 400°C google.com

Carbene-Mediated Synthesis Pathways

Carbene chemistry offers a unique approach to the formation of carbon-carbon bonds and the synthesis of complex molecules. A patented method describes the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) (a close derivative of the target compound) via a carbene route. google.com This process starts with 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123). google.comgoogle.com

The core of this method is the generation of a carbene, which then reacts to form the dichlorinated propane. The carbene can be generated in either the liquid phase, using a phase transfer catalyst and a base, or in the gas phase through high-temperature pyrolysis. google.com The resulting 2,3-dichloro-1,1,1-trifluoropropane can then be a precursor for other valuable fluorinated compounds. google.comgoogle.com

Mechanistic Investigations of Carbene Generation

The generation of dichlorocarbene (B158193) is a critical step, and its mechanism has been a subject of detailed investigation. The process is initiated by the deprotonation of a haloform, most commonly chloroform (B151607), by a strong base. This acid-base reaction forms a trihalomethyl anion. This anion subsequently undergoes alpha-elimination, where a halide ion is expelled, resulting in the formation of the neutral, yet highly reactive, dihalocarbene.

The spin multiplicity of the generated carbene is a crucial factor in its reactivity. Dichlorocarbene can exist as either a singlet or a triplet state. youtube.com In the singlet state, the two non-bonding electrons are paired in the same sp² hybrid orbital, leaving a vacant p orbital. In the triplet state, the two electrons are in different orbitals with parallel spins. The singlet state is generally more common in reactions involving phase transfer catalysis and exhibits stereospecific addition to alkenes. youtube.com

Phase Transfer Catalysis in Carbene Reactions

Phase transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu In the context of carbene chemistry, PTC facilitates the transfer of the hydroxide (B78521) anion (from an aqueous solution of a base like sodium hydroxide) into the organic phase, where the chloroform and the alkene substrate are dissolved. wikipedia.org

A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt such as benzyltriethylammonium bromide, is essential for this process. wikipedia.org The lipophilic cation of the catalyst pairs with the hydroxide anion, shuttling it across the phase boundary into the organic phase. Once in the organic phase, the hydroxide ion can deprotonate the chloroform to generate dichlorocarbene in close proximity to the alkene, leading to an efficient cycloaddition reaction. wikipedia.org The advantages of using PTC include milder reaction conditions, increased reaction rates, and higher yields. crdeepjournal.org The choice of catalyst can be critical; for instance, highly hydrophobic catalysts like Aliquat 336 may be selected to ensure minimal loss into the aqueous phase, facilitating catalyst recycling. phasetransfercatalysis.com

Pyrolysis-Based Carbene Formation

An alternative to base-induced generation, particularly in industrial settings, is the formation of carbenes through pyrolysis. This method involves the high-temperature decomposition of suitable precursors in the gas phase. google.com For instance, phenyl(trichloromethyl)mercury (B1584556) can thermally decompose to release dichlorocarbene. wikipedia.org Another approach is the photolytic decomposition of dichlorodiazirine, which yields dichlorocarbene and nitrogen gas. wikipedia.org

A patented method describes the gas-phase pyrolysis of 2,2-dichloro-1,1,1-trifluoroethane at high temperatures to generate the corresponding carbene, which then leads to the formation of 2,3-dichloro-1,1,1-trifluoropropane. google.com This high-temperature, gas-phase approach can be advantageous for continuous industrial processes.

Hydrogenation and Hydrodehalogenation Precursors

The synthesis of this compound can also be achieved through the reduction of unsaturated or more highly halogenated precursors. Catalytic hydrogenation and hydrodehalogenation are key strategies in this regard.

Catalytic Hydrogenation of Fluorinated Propenes

A direct and efficient route to this compound is the catalytic hydrogenation of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). This process involves the addition of hydrogen across the double bond of the fluorinated propene in the presence of a suitable catalyst.

The reaction is typically carried out using a heterogeneous catalyst, such as palladium supported on carbon (Pd/C). The selection of the catalyst and reaction conditions (temperature, pressure, and solvent) is crucial for achieving high conversion and selectivity towards the desired saturated product.

Hydrodehalogenation from Polyhalogenated Propanes

The synthesis of precursors for this compound can start from more heavily halogenated molecules. For example, 2-chloro-3,3,3-trifluoropropene can be synthesized from starting materials like 1,1,1,2,3-pentachloropropane (B1626564) through vapor-phase fluorination. google.com

While not a direct route to this compound, hydrodehalogenation represents a potential pathway from polyhalogenated propanes. This process involves the replacement of a halogen atom with a hydrogen atom, typically using a reducing agent and a catalyst. Palladium-based catalysts, often used in combination with a hydride source like ethanol, are effective for the hydrodehalogenation of chlorinated compounds under mild conditions. rsc.org This method offers a way to selectively remove chlorine atoms from a polyhalogenated propane to arrive at the target molecule.

Optimization of Synthetic Yields and Selectivity

The economic viability and environmental impact of any chemical synthesis are heavily dependent on its yield and selectivity. In the production of this compound, several strategies are employed to optimize these parameters.

Modern approaches to reaction optimization often involve high-throughput experimentation and machine learning algorithms to rapidly screen a wide range of reaction variables. semanticscholar.org This can include optimizing catalyst choice, solvent, temperature, pressure, and reactant concentrations to maximize the yield of the desired product while minimizing the formation of byproducts. semanticscholar.org

Control of Side Reactions and Byproduct Formation

The main side reactions of concern include:

Over-hydrogenation: The desired product, this compound, can undergo further hydrogenation, resulting in the formation of propane (C₃H₈).

Hydrodechlorination: This reaction involves the removal of the chlorine atom and its replacement with a hydrogen atom, leading to the formation of 1,1,1-trifluoropropane.

Isomerization: The starting material or the product can undergo isomerization under certain reaction conditions, leading to the formation of structural isomers.

Dimerization and Oligomerization: Under certain conditions, the olefinic starting material can react with itself to form higher molecular weight compounds.

The control of these side reactions is achieved through the careful manipulation of several process parameters:

Catalyst Selection: The choice of catalyst is crucial for achieving high selectivity. Palladium-based catalysts, often supported on materials like activated carbon or alumina, are commonly employed for hydrogenation reactions. nii.ac.jptcichemicals.com The properties of the support material and the dispersion of the palladium can significantly influence the catalyst's activity and selectivity. Modifying the catalyst surface, for instance with specific ligands, can inhibit undesirable reactions like dehalogenation, a strategy that has proven effective in the hydrogenation of other halogenated compounds. nih.gov

Reaction Temperature: Temperature is a critical parameter that influences the rates of both the desired reaction and the side reactions. Higher temperatures can sometimes suppress the formation of less stable intermediates. researchgate.net However, in the context of hydrogenation, elevated temperatures can also promote over-hydrogenation and catalyst deactivation through coking. researchgate.net For similar hydrogenation processes, lower inlet temperatures have been shown to increase conversion, but they may also lead to increased losses from side reactions like isomerization. researchgate.net

Pressure: The partial pressure of hydrogen is a key factor in controlling the extent of hydrogenation. nii.ac.jp While a sufficient hydrogen pressure is necessary to drive the reaction, excessive pressure can lead to a higher incidence of over-hydrogenation. nii.ac.jp Therefore, optimizing the hydrogen partial pressure is essential for maximizing the selectivity towards this compound.

Molar Ratio of Reactants: The molar ratio of hydrogen to 2-chloro-3,3,3-trifluoropropene in the feed stream must be carefully controlled. A stoichiometric or slight excess of hydrogen is typically favored to ensure complete conversion of the starting material while minimizing the risk of over-hydrogenation.

The following table summarizes the influence of key parameters on product selectivity in analogous hydrogenation reactions.

ParameterEffect on SelectivityByproducts Favored by Deviation
Catalyst Type Highly selective catalysts (e.g., modified Palladium) favor the desired product.Less selective catalysts can increase over-hydrogenation and dehalogenation products.
Temperature Optimal temperature maximizes the rate of the desired reaction over side reactions.Higher temperatures can increase the rate of over-hydrogenation and coking.
Hydrogen Partial Pressure Optimized pressure drives the primary hydrogenation without excessive secondary reactions.High H₂ pressure increases the likelihood of over-hydrogenation to propane. nii.ac.jp
H₂/Olefin Molar Ratio A controlled ratio ensures efficient conversion while minimizing excess hydrogen available for side reactions.A high ratio can lead to increased over-hydrogenation.

Reactor Design and Process Engineering Considerations

Reactor Type:

Fixed-Bed Reactors: These are commonly used for catalytic hydrogenation. axens.net The reactor is packed with the solid catalyst, and the reactants flow through it. This design allows for continuous operation and straightforward catalyst containment. youtube.com

Tubular Plug-Flow Reactors (PFRs): PFRs are well-suited for continuous gas-phase or liquid-phase reactions. youtube.com They can be filled with catalyst particles, sometimes mixed with an inert filler to improve heat distribution and mixing. youtube.com

Trickle-Bed Reactors: For gas-liquid-solid reactions, trickle-bed reactors can be employed. In this design, the liquid reactant trickles down over a packed bed of catalyst while the gaseous reactant flows concurrently or counter-currently. researchgate.net

Materials of Construction: The presence of halogenated compounds and the potential for the formation of corrosive byproducts like hydrogen chloride necessitates the use of corrosion-resistant materials. Alloys such as Inconel® and Hastelloy® are often specified for reactors used in processes involving fluorinated and chlorinated compounds, particularly when hydrogen fluoride is present. google.com

Heat Management: Hydrogenation reactions are typically exothermic. epa.gov Effective heat removal is crucial to maintain a stable and optimal reaction temperature. Poor heat management can lead to "hot spots" within the reactor, which can accelerate catalyst deactivation and promote undesirable side reactions. researchgate.net Reactor designs often incorporate features like internal cooling coils or a surrounding cooling jacket to manage the heat of reaction. youtube.com

Catalyst Deactivation: The catalyst can lose activity over time due to several factors, including poisoning by impurities in the feed stream or the deposition of carbonaceous materials (coke) on the catalyst surface at elevated temperatures. researchgate.net The process design should account for catalyst deactivation, potentially including provisions for catalyst regeneration or replacement.

The table below outlines key engineering considerations for the synthesis of this compound.

Engineering AspectDesign ConsiderationRationale
Reactor Type Fixed-Bed or Tubular Plug-Flow Reactor. axens.netyoutube.comAllows for continuous operation, efficient catalyst use, and controlled flow of reactants.
Materials Corrosion-resistant alloys (e.g., Hastelloy®, Inconel®). google.comPrevents reactor degradation from corrosive reactants and byproducts (e.g., HCl).
Heat Transfer Integrated cooling systems (e.g., jacketing, internal coils). youtube.comManages the exothermic heat of reaction to prevent hotspots and control selectivity.
Mass Transfer Use of static mixers or high-efficiency reactor internals. axens.netEnhances contact between hydrogen, olefin, and the solid catalyst to maximize reaction rate.
Catalyst Handling Provisions for in-situ regeneration or straightforward replacement.Addresses inevitable catalyst deactivation to maintain process efficiency over time. researchgate.net
Process Control Precise control of temperature, pressure, and flow rates.Ensures operation within the optimal window for high selectivity and yield.

Dehydrochlorination Reactions

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons, is a principal transformation of this compound. This reaction leads to the formation of unsaturated trifluoropropene derivatives, which are important intermediates in the synthesis of next-generation refrigerants, polymers, and pharmaceuticals.

Formation of Trifluoropropene Derivatives

The dehydrochlorination of this compound can theoretically yield two primary products: 3,3,3-trifluoropropene (B1201522) and 1,1,1-trifluoropropene. The regioselectivity of this reaction is influenced by the acidity of the protons on the propane backbone. The strong inductive effect of the trifluoromethyl group significantly increases the acidity of the hydrogen atom on the same carbon (C1), making it less likely to be abstracted. Conversely, the protons on the methyl group (C3) are more susceptible to abstraction by a base.

Consequently, the predominant product of the dehydrochlorination of this compound is 3,3,3-trifluoropropene . The reaction proceeds through an E2 (elimination, bimolecular) mechanism, where a base abstracts a proton from the C3 carbon, followed by the concerted elimination of the chloride ion from the C2 carbon, leading to the formation of a double bond.

While less favored, the formation of 1,1,1-trifluoropropene through the removal of the C1 proton and C2 chloride is also a possibility, though it is generally considered a minor product under typical dehydrochlorination conditions.

Reaction Conditions and Product Distribution

The dehydrochlorination of halogenated alkanes can be achieved through various methods, including gas-phase catalytic reactions and liquid-phase reactions using a base.

Gas-Phase Catalytic Dehydrochlorination:

In the gas phase, the reaction is typically carried out at elevated temperatures over a solid catalyst. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds such as 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) provides valuable insights. researchgate.net Catalysts for such reactions often include activated carbons, metal oxides (e.g., Al₂O₃, MgO), and supported metal halides (e.g., KF, CsF on MgO). researchgate.net The choice of catalyst and reaction temperature significantly impacts the conversion rate and the selectivity towards the desired trifluoropropene isomer. For instance, in the dehydrochlorination of similar compounds, alkali metal fluoride modified MgO catalysts have shown high selectivity for dehydrochlorination over dehydrofluorination. researchgate.net

Liquid-Phase Base-Mediated Dehydrochlorination:

In the liquid phase, dehydrochlorination is commonly effected by strong bases such as alkali metal hydroxides (e.g., KOH, NaOH) in an alcoholic solvent. The reaction temperature is a critical parameter influencing the reaction rate and can be controlled to optimize the yield of the desired alkene. The use of a phase-transfer catalyst can also enhance the reaction rate in biphasic systems.

The table below illustrates a hypothetical product distribution for the dehydrochlorination of this compound under different conditions, based on general principles of elimination reactions for similar fluorinated alkanes.

Table 1: Illustrative Product Distribution in the Dehydrochlorination of this compound

Reaction Conditions Major Product Minor Product(s) Conversion (%)
Gas-phase, Activated Carbon Catalyst, 350°C 3,3,3-Trifluoropropene 1,1,1-Trifluoropropene, Byproducts 85

Note: The data in this table is illustrative and based on the expected reactivity of similar compounds. Actual experimental results may vary.

Derivatization Chemistry

Beyond dehydrochlorination, this compound can serve as a precursor for a range of other functionalized fluorinated propanes through various derivatization reactions.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The carbon atom bonded to the chlorine atom in this compound is electrophilic and can undergo nucleophilic substitution reactions. docsity.comsydney.edu.au In these reactions, a nucleophile replaces the chlorine atom. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Given the secondary nature of the chlorinated carbon and the potential for carbocation stabilization by the adjacent methyl group, an S(_N)1 pathway is plausible, particularly with weak nucleophiles in a polar protic solvent. However, strong nucleophiles would favor an S(_N)2 mechanism.

Common nucleophiles that could be employed include:

Hydroxide ion (OH⁻) to form 1,1,1-trifluoro-2-propanol.

Alkoxide ions (RO⁻) to synthesize the corresponding ethers.

Cyanide ion (CN⁻) to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Ammonia (NH₃) or amines to produce fluorinated amines.

The table below provides a hypothetical overview of potential nucleophilic substitution reactions.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

Nucleophile Product Reaction Type
Sodium Hydroxide (NaOH) 1,1,1-Trifluoro-2-propanol S(_N)2/S(_N)1
Sodium Methoxide (NaOCH₃) 2-Methoxy-1,1,1-trifluoropropane S(_N)2
Potassium Cyanide (KCN) 2-Cyano-1,1,1-trifluoropropane S(_N)2

Note: This table presents potential reactions and the expected major reaction type under suitable conditions.

Electrophilic Reactions on the Propane Backbone

Direct electrophilic attack on the saturated propane backbone of this compound is generally difficult due to the deactivating effect of the halogen and trifluoromethyl groups. However, the trifluoropropene derivatives formed from dehydrochlorination are susceptible to electrophilic addition reactions.

For instance, the double bond in 3,3,3-trifluoropropene can react with electrophiles such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water under acidic conditions (hydration) to yield a variety of functionalized propanes. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Synthesis of Multifunctional Fluorinated Propanes

The strategic combination of dehydrochlorination and subsequent derivatization reactions allows for the synthesis of a wide array of multifunctional fluorinated propanes from this compound. For example, the 3,3,3-trifluoropropene obtained from dehydrochlorination can be subjected to various transformations:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield 2-methyl-2-(trifluoromethyl)oxirane, a valuable fluorinated epoxide intermediate.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of fluorinated aldehydes.

Polymerization: 3,3,3-Trifluoropropene can be polymerized to produce fluorinated polymers with unique properties.

These examples highlight the potential of this compound as a versatile starting material for accessing complex fluorinated molecules with applications in materials science, agrochemicals, and medicinal chemistry.

Isomerization and Rearrangement Studies

The study of isomerization and rearrangement reactions provides insight into the stability and reactivity of a molecule under various conditions. For halogenated alkanes, these transformations are often catalyzed and can lead to a mixture of structural isomers.

The halogenation of alkanes larger than ethane (B1197151) typically results in the formation of isomeric products. wikipedia.org For instance, the chlorination of propane can yield both 1-chloropropane (B146392) and 2-chloropropane (B107684). wikipedia.org Similarly, this compound is one of several positional isomers of chlorotrifluoropropane. While direct studies on the interconversion of these specific isomers are not extensively documented in publicly available research, the general principles of alkane isomerization can be applied.

Isomerization of straight-chain alkanes to their branched-chain counterparts is an industrially significant process, often carried out by heating the alkane in the presence of a platinum catalyst. wikipedia.org In a similar vein, the isomerization of halogenated alkanes can be promoted by catalysts, typically under thermal conditions. These reactions are thought to proceed through a carbocation intermediate on the catalyst surface. The stability of the resulting isomers often dictates the product distribution, with more thermodynamically stable branched isomers being favored. wikipedia.org

For chlorotrifluoropropane, the potential for interconversion between isomers like this compound and its positional isomers, such as 1-chloro-1,1,2-trifluoropropane or 3-chloro-1,1,1-trifluoropropane, would likely involve migration of the chlorine atom. Such a process would require significant energy input and the presence of a suitable catalyst to facilitate the breaking and reforming of C-Cl and C-H bonds.

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. However, specific studies on the stereoisomeric transformations of this compound are not widely reported. Generally, stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. researchgate.net

While direct research on this compound is limited, studies on similar chiral molecules can provide insights. For example, biocatalytic strategies have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, demonstrating the ability to control stereochemistry in reactions involving fluorinated building blocks. utdallas.edu Such stereocontrol is crucial in the synthesis of pharmaceuticals and agrochemicals, where the biological activity of a molecule can be highly dependent on its stereochemistry.

The potential for stereoisomeric transformations of this compound would likely be explored in the context of its reactions, such as nucleophilic substitution or elimination, where the stereochemical outcome would be of interest. For instance, a reaction proceeding via an SN2 mechanism would be expected to result in an inversion of stereochemistry at the chiral center.

Role as a Key Intermediate in Organic Synthesis

Due to its specific combination of functional groups, this compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules. Its reactivity allows for further functionalization, making it a building block for a range of specialized compounds.

A significant application of this compound is as a precursor in the production of next-generation refrigerants and other important fluorinated building blocks. One of the most notable examples is its role in the synthesis of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a refrigerant with a low global warming potential. fluorine1.ru

The synthesis of HFO-1234yf can involve the dehydrochlorination of this compound to yield 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), which is then further processed. fluorine1.rugoogle.com This dehydrochlorination reaction is a key step and highlights the utility of this compound as an intermediate.

PrecursorReaction TypeProductApplication of Product
This compoundDehydrochlorination2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)Intermediate for HFO-1234yf synthesis
2-chloro-3,3,3-trifluoropropene (from this compound)Hydrofluorination2,3,3,3-tetrafluoropropene (HFO-1234yf)Low GWP Refrigerant

Table 1: this compound as a Precursor for Advanced Fluorinated Building Blocks

The conversion of this compound to these valuable building blocks underscores its importance in the chemical industry's shift towards more environmentally friendly fluorinated compounds.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov As such, fluorinated compounds are of great interest in the pharmaceutical and agrochemical industries. nih.govagropages.com While specific examples of the direct use of this compound in the synthesis of marketed pharmaceuticals or agrochemicals are not readily found in the surveyed literature, its reactivity makes it a potential building block for such applications.

The presence of a trifluoromethyl group and a reactive chlorine atom allows for a variety of synthetic transformations. For instance, the chlorine atom can be displaced by a range of nucleophiles to introduce new functional groups. The trifluoromethyl group can influence the reactivity of the rest of the molecule and often imparts desirable properties such as increased metabolic stability and lipophilicity in bioactive molecules. nih.gov

The general importance of chlorinated and fluorinated building blocks in the synthesis of bioactive molecules is well-established. nih.govagropages.com Given its structure, this compound could potentially be utilized in the synthesis of novel compounds with applications in these fields, although specific, documented pathways in the public domain are scarce.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 1,1,1 Trifluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-1,1,1-trifluoropropane, a complete spectral analysis involves ¹H, ¹⁹F, and ¹³C NMR, along with techniques to establish stereochemistry.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different proton environments: the methyl (-CH₃) group and the methine (-CHCl) group.

The protons of the methyl group (C3) are chemically equivalent and are adjacent to the methine proton at C2. Therefore, their signal is split into a doublet by the single methine proton. The chemical shift is influenced by the adjacent electron-withdrawing chlorine atom, but to a lesser extent than the methine proton.

The methine proton (C2) is directly attached to the carbon bearing the chlorine atom and is adjacent to both the three methyl protons and the three fluorine atoms of the trifluoromethyl group. The signal for this proton will be significantly downfield due to the deshielding effects of the electronegative chlorine and trifluoromethyl groups. Its multiplicity will be complex: it will be split into a quartet by the three equivalent methyl protons and further split into a quartet by the three equivalent fluorine atoms (due to ³JHF coupling). This would result in a complex multiplet, specifically a quartet of quartets.

A summary of the predicted ¹H NMR spectral data is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
-CH₃ (H-3) ~1.7 Doublet (d) ³JHH ≈ 7 Hz
-CHCl (H-2) ~4.5 Quartet of Quartets (qq) ³JHH ≈ 7 Hz, ³JHF ≈ 7-8 Hz

Note: Chemical shifts are predicted based on analogous structures like 2-chloropropane (B107684) and the known effects of trifluoromethyl substitution. The methine proton of 2-chloropropane appears around 4.1 ppm. docbrown.info

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. nih.gov For this compound, the three fluorine atoms of the trifluoromethyl group (C1) are chemically equivalent.

Their signal in the ¹⁹F NMR spectrum is expected to appear as a single resonance. This signal will be split by the adjacent methine proton (H-2) into a doublet due to the three-bond H-F coupling (³JHF). The chemical shift for trifluoromethyl groups attached to an sp³ carbon typically falls in the range of -70 to -80 ppm relative to CFCl₃.

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (Hz)
-CF₃ (F-1) -70 to -80 Doublet (d) ³JHF ≈ 7-8 Hz

Note: The chemical shift is a typical range for CF₃ groups adjacent to a chiral center.

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals, one for each of the non-equivalent carbon atoms.

C1 (-CF₃): This carbon will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift will be significantly influenced by the attached fluorines.

C2 (-CHCl): This carbon is attached to the chlorine atom and is situated between the methyl and trifluoromethyl groups. Its chemical shift will be downfield due to the electronegative substituent.

C3 (-CH₃): This methyl carbon will appear at the most upfield position, typical for an sp³-hybridized methyl group.

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm these assignments. HSQC would show correlations between each carbon and the protons directly attached to it (C2-H2 and C3-H3). HMBC would reveal longer-range couplings, for instance, between the C1 carbon and the H-2 and H-3 protons, and between the C2 carbon and the H-3 protons, thus confirming the connectivity of the molecular skeleton.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (in ¹³C{¹H} spectrum) Coupling Constants (Hz)
C1 (-CF₃) ~125-130 Quartet (q) ¹JCF ≈ 280-300 Hz
C2 (-CHCl) ~55-65 Singlet (s) -
C3 (-CH₃) ~20-25 Singlet (s) -

Note: Predicted shifts are based on data for related compounds like 2-chloropropane, where C2 is at ~55 ppm and C1/C3 are at ~26 ppm, and the known large deshielding and coupling effects of fluorine atoms. nist.gov

The C2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. While standard NMR spectra of a racemic mixture will not distinguish between enantiomers, specific NMR techniques can be employed for stereochemical analysis. One common method involves derivatization with a chiral agent to form diastereomers, which are distinguishable by NMR.

Alternatively, advanced NMR techniques in a chiral environment can be used. For fluorinated compounds, through-space couplings observed in Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments can be particularly useful. A 2D ¹H-¹⁹F HOESY experiment can reveal spatial proximities between protons and fluorine atoms, which can differ between diastereomers or enantiomers in a chiral solvent, allowing for stereochemical assignment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the various bond stretching and bending vibrations within the molecule. The spectrum can be interpreted by assigning these bands to specific vibrational modes.

C-H Vibrations: The stretching vibrations of the C-H bonds in the methyl (-CH₃) and methine (-CH) groups are expected in the 2900-3000 cm⁻¹ region. C-H bending vibrations for the methyl group typically appear around 1450 cm⁻¹ and 1380 cm⁻¹.

C-F Vibrations: The most intense bands in the spectrum are typically the C-F stretching vibrations due to the large change in dipole moment. For the -CF₃ group, strong and broad absorption bands are expected in the 1100-1300 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-C Vibrations: The C-C skeletal stretching vibrations are generally weaker and appear in the fingerprint region from 800-1200 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2900-3000 C-H Stretch -CH₃, -CH
1450, 1380 C-H Bend -CH₃
1100-1300 C-F Stretch -CF₃
600-800 C-Cl Stretch -C-Cl
800-1200 C-C Stretch Skeletal

Note: Assignments are based on general characteristic frequencies and an available low-resolution spectrum of HCFC-253db. nih.gov

Raman Spectroscopy and Conformational Probing

Raman spectroscopy serves as a powerful tool for investigating the conformational isomers of halogenated propanes. The rotational and vibrational energy levels of a molecule, which are sensitive to its three-dimensional structure, can be probed by analyzing the inelastic scattering of monochromatic light. For this compound, internal rotation around the C-C single bonds gives rise to different conformers, each with a unique vibrational signature in the Raman spectrum.

While specific Raman spectral data for this compound is not extensively documented in publicly available literature, studies on analogous fluorinated and chlorinated propanes provide a strong basis for predicting its behavior. For instance, research on 1-bromo-3-fluoropropane (B1205824) has demonstrated the ability of Raman spectroscopy, particularly when combined with temperature-dependent measurements and ab initio calculations, to identify stable conformers in different phases (gas, liquid, and solid). nih.gov It is expected that this compound would exhibit distinct Raman bands corresponding to the stretching and bending vibrations of its C-H, C-F, C-Cl, and C-C bonds. The positions and intensities of these bands would shift depending on the dihedral angles between the substituent groups on the adjacent carbon atoms.

By comparing the experimental Raman spectra with theoretical predictions from quantum chemical calculations, it is possible to assign the observed bands to specific vibrational modes of the different conformers and to determine their relative populations. nih.gov This approach allows for a detailed understanding of the conformational landscape of the molecule.

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different atomic compositions. nih.govchemrevise.org

For this compound (C₃H₄ClF₃), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁹F). This calculated exact mass serves as a reference for comparison with the experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer. A close match between the experimental and theoretical exact masses provides strong evidence for the molecular formula of the compound.

Table 1: Theoretical Exact Mass of this compound

AtomIsotopeAtomic Mass (Da)Number of AtomsTotal Mass (Da)
Carbon¹²C12.00000336.00000
Hydrogen¹H1.0078344.03132
Chlorine³⁵Cl34.96885134.96885
Fluorine¹⁹F18.99840356.99520
Total 131.99537

Fragmentation Patterns and Structural Information

In a mass spectrometer, molecules are ionized, often by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification.

The fragmentation of halogenated alkanes is influenced by the relative strengths of the chemical bonds and the stability of the resulting carbocations and radicals. wikipedia.org For this compound, key fragmentation pathways are expected to involve the cleavage of C-C, C-Cl, and C-H bonds. The presence of the electronegative trifluoromethyl group will significantly influence the fragmentation process.

Based on the principles of mass spectrometry and studies of similar compounds, the following fragmentation patterns can be anticipated for this compound:

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in the formation of a [C₃H₄F₃]⁺ ion.

Loss of a methyl group: Cleavage of the C-C bond could lead to the loss of a CH₃ radical, forming a [C₂HClF₃]⁺ ion.

Loss of a trifluoromethyl group: Cleavage of the other C-C bond could result in the loss of a CF₃ radical, yielding a [C₂H₄Cl]⁺ ion.

Alpha-cleavage: Cleavage of the bond adjacent to the chlorine atom is a common fragmentation pathway for alkyl halides. researchgate.net

The relative abundance of these and other fragment ions in the mass spectrum provides a fingerprint for this compound, aiding in its structural confirmation.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity of this compound and for analyzing its isomers.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

The purity of a this compound sample can be determined by GC using a non-polar or medium-polarity capillary column. A flame ionization detector (FID) is a common choice for quantifying organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) provides both quantitative data and structural information for impurity identification. For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity and sensitivity. nih.gov

Table 2: Typical GC Detectors for Halogenated Compound Analysis

DetectorPrincipleSelectivity
Flame Ionization Detector (FID)Ionization of organic compounds in a hydrogen-air flame.General for organic compounds.
Mass Spectrometer (MS)Ionization and mass-to-charge ratio analysis.Universal, provides structural information.
Halogen-Specific Detector (XSD)Reaction of halogens with a heated alkali source.Selective for halogenated compounds.

Separation and Quantification of Related Isomers

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The separation of these enantiomers is often a critical aspect of its analysis, as they may exhibit different biological activities.

Chiral gas chromatography is the method of choice for separating enantiomers. chromatographyonline.comnih.gov This is typically achieved using a chiral stationary phase (CSP), which is a stationary phase that contains a chiral selector. Cyclodextrin derivatives are among the most widely used chiral selectors in GC. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have slightly different interaction energies, leading to different retention times.

The selection of the appropriate chiral column is crucial for achieving successful enantiomeric separation. nih.gov Factors such as the type of cyclodextrin, the nature of its derivative groups, and the column temperature all play a significant role in the separation efficiency. Once separated, the enantiomers can be quantified using a suitable detector, such as an FID or MS.

Stereochemistry and Chirality of 2 Chloro 1,1,1 Trifluoropropane

Enantiomeric Forms and Chiral Center Designation

The two enantiomers of 2-Chloro-1,1,1-trifluoropropane are designated using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are assigned priorities based on their atomic number. For this compound, the priorities are as follows:

-Cl (highest atomic number)

-CF3 (carbon attached to three fluorine atoms)

-CH3 (carbon attached to three hydrogen atoms)

-H (lowest atomic number)

When the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer, the sequence of the remaining groups from highest to lowest priority determines the configuration. If the sequence is clockwise, the enantiomer is designated as (R)-2-Chloro-1,1,1-trifluoropropane. If the sequence is counter-clockwise, it is designated as (S)-2-Chloro-1,1,1-trifluoropropane.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with other chiral entities and the direction in which they rotate plane-polarized light. One enantiomer will rotate light in a positive (+) direction (dextrorotatory), while the other will rotate it in an equal but opposite negative (-) direction (levorotatory). A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.

Table 1: Enantiomeric Properties of this compound

Property(R)-2-Chloro-1,1,1-trifluoropropane(S)-2-Chloro-1,1,1-trifluoropropaneRacemic this compound
Chiral Center C2C2C2
CIP Designation RSR/S
Optical Rotation Expected to be equal and oppositeExpected to be equal and opposite
Boiling Point 30 °C stenutz.eu30 °C stenutz.eu30 °C stenutz.eu
Molecular Weight 132.51 g/mol nih.gov132.51 g/mol nih.gov132.51 g/mol nih.gov

Asymmetric Synthesis Approaches to Enantiomerically Pure Forms

The synthesis of enantiomerically pure forms of this compound presents a significant challenge. While specific methods for this compound are not extensively documented, several general strategies in asymmetric synthesis could be applied.

One potential approach is the asymmetric hydrogenation of a suitable prochiral alkene . For instance, the catalytic asymmetric hydrogenation of an alkene containing a trifluoromethyl group could yield the desired chiral center. This method has been successfully applied to the synthesis of other chiral trifluoromethyl-containing compounds. dicp.ac.cnacs.org The choice of a chiral catalyst, often a transition metal complex with chiral ligands, is crucial for achieving high enantioselectivity. acs.org

Another strategy is the kinetic resolution of a racemic mixture . This can be achieved through enzymatic methods, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. manchester.ac.ukmdpi.comresearchgate.netnih.govresearchgate.net For example, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of one enantiomer of a precursor alcohol, allowing for the separation of the unreacted esterified enantiomer and the hydrolyzed one.

Chiral chromatography , particularly preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is another viable method for separating the enantiomers from a racemic mixture. sigmaaldrich.comresearchgate.netwindows.net This technique relies on the differential interaction of the enantiomers with the chiral environment of the column, leading to different retention times and allowing for their separation.

Spectroscopic Methods for Chiral Purity Determination

Several spectroscopic techniques can be employed to determine the enantiomeric purity (enantiomeric excess, ee) of a sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for chiral analysis. In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral compound can exhibit different chemical shifts in their NMR spectra, particularly in ¹H and ¹⁹F NMR. acs.orgnih.govnih.govresearchgate.netmdpi.com For this compound, ¹⁹F NMR would be particularly informative due to the presence of the trifluoromethyl group. The integration of the distinct signals for each enantiomer allows for the quantification of their relative amounts and thus the determination of the enantiomeric excess.

Vibrational Circular Dichroism (VCD) is another spectroscopic technique that can distinguish between enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The VCD spectra of enantiomers are mirror images of each other. By comparing the experimental VCD spectrum of a sample to that of a pure enantiomer (or a calculated spectrum), the absolute configuration and enantiomeric purity can be determined.

Polarimetry is the classical method for determining optical activity. It measures the angle of rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation is a characteristic property of a chiral molecule. While it can confirm the presence of a chiral substance and the direction of rotation, it is generally less precise for determining high enantiomeric excess compared to NMR or VCD.

Table 2: Spectroscopic Data for Chiral Analysis of this compound (Hypothetical Data)

Spectroscopic MethodParameter(R)-Enantiomer(S)-Enantiomer
¹⁹F NMR (with chiral solvating agent) Chemical Shift (ppm)δRδS (δR ≠ δS)
VCD SpectrumMirror image of (S)Mirror image of (R)
Optical Rotation Specific Rotation [α]+x°-x°

Note: The specific chemical shifts and the sign and magnitude of the optical rotation are hypothetical and would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Chloro 1,1,1 Trifluoropropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into the electronic distribution and energy of 2-Chloro-1,1,1-trifluoropropane.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
Total EnergyData not availableHartrees
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
Dipole MomentData not availableDebye

Note: This table is illustrative. Specific values from dedicated DFT studies on this compound are not available in the searched literature.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to determine its optimized geometry, vibrational frequencies, and other spectroscopic constants. However, dedicated ab initio studies detailing these specific properties for this compound are not readily found in the surveyed scientific literature.

Conformational Analysis and Stability

The presence of a rotatable single bond between the two carbon atoms of the propane (B168953) backbone in this compound suggests the existence of different spatial arrangements of its atoms, known as conformers.

Identification of Stable Conformers

Conformational analysis involves identifying the stable conformers of a molecule, which correspond to energy minima on the potential energy surface. For this compound, rotation around the C1-C2 bond would lead to different staggered and eclipsed conformations. The relative stability of these conformers is determined by a combination of steric hindrance between the bulky chlorine and trifluoromethyl groups and the methyl group, as well as electrostatic interactions between the polar C-F and C-Cl bonds. While textbooks mention the concept of conformational analysis for similar molecules, specific computational studies identifying the stable conformers of this compound are not detailed in the available research. amoozz.irarchive.org

Energy Barriers to Internal Rotations

The energy required to rotate from one stable conformer to another is known as the energy barrier to internal rotation. These barriers are crucial for understanding the molecule's flexibility and dynamic behavior. Computational methods can calculate these barriers by mapping the potential energy of the molecule as a function of the dihedral angle of rotation. There is a lack of specific published data on the calculated rotational energy barriers for this compound.

Table 2: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (H₃C-C-C-Cl)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Staggered (gauche)Data not availableData not availableData not available
Staggered (anti)Data not availableData not availableData not available
EclipsedData not availableData not availableData not available

Note: This table is for illustrative purposes. The specific values require dedicated computational studies which are not available in the searched literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies.

Research has shown that the oxidation of this compound can lead to the formation of a highly reactive chloronium ion. researchgate.netrsc.orgnih.gov This reaction is of interest as it can activate isobutane (B21531) to form the tert-butyl cation. researchgate.netresearchgate.net While the direct observation of the resulting chloronium ion was hindered by its thermal instability and low solubility, quantum-chemical calculations were employed to suggest the formation of an asymmetric chloronium ion. researchgate.netrsc.orgnih.govresearchgate.net These computational studies provide insight into the structure of the reactive intermediate formed during the oxidation of this compound.

Another reaction pathway mentioned in the literature is the chlorination of this compound to produce 2,2-dichloro-1,1,1-trifluoropropane. This reaction is typically carried out using chlorine gas under ultraviolet light. Computational modeling could, in principle, be used to study the mechanism of this free-radical substitution reaction, including the energetics of the initiation, propagation, and termination steps. However, specific computational studies on this reaction mechanism are not detailed in the available literature.

Transition State Analysis for Synthetic Pathways

The synthesis of this compound can be complex, and computational methods are invaluable for elucidating the underlying reaction mechanisms. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies and the identification of the most plausible reaction pathways.

A potential synthetic route to this compound could involve the hydrochlorination of 1,1,1-trifluoropropene. Theoretical chemists would model this reaction by mapping out the potential energy surface. This involves identifying the structures of the reactants, products, and, most importantly, the transition state. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

The geometry of the transition state provides critical information about the reaction mechanism. For instance, in the hydrochlorination of an alkene, the transition state would reveal the simultaneous breaking of the H-Cl bond and the formation of new C-H and C-Cl bonds. The energy of this transition state, relative to the reactants, gives the activation energy, a key determinant of the reaction rate.

Prediction of Reaction Selectivity and Kinetics

Beyond identifying reaction pathways, computational chemistry can predict the selectivity and kinetics of reactions involving this compound. For instance, in reactions where multiple products can be formed, the relative activation energies of the competing transition states can predict the major product.

The kinetics of a reaction, governed by the rate constant, can also be estimated computationally. Using the activation energy and vibrational frequencies calculated for the reactants and the transition state, the rate constant can be determined using transition state theory. While detailed kinetic studies on this compound are scarce, research on the gas-phase kinetics of similar molecules like 2-chloropropene (B1346963) provides a framework for how such investigations would be conducted. researchgate.net These studies often employ techniques like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to account for the pressure dependence of unimolecular reactions.

For example, the dehydrochlorination of this compound could potentially lead to two different alkenes. Computational analysis of the transition states for the elimination of HCl would allow for the prediction of the dominant product isomer.

Spectroscopic Parameter Prediction and Experimental Validation

Computational methods are also extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The chemical shifts of the different nuclei are highly sensitive to their local electronic environment.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method, typically employed with DFT, can provide theoretical chemical shifts that are often in good agreement with experimental values. For this compound, one would expect distinct signals for the protons of the methyl (CH₃) group and the methine (CH) group, as well as for the carbons in these groups and the trifluoromethyl (CF₃) carbon. The ¹⁹F NMR would show a signal for the three equivalent fluorine atoms.

Spin-spin coupling constants, which give rise to the splitting of NMR signals, can also be calculated. These couplings provide valuable information about the connectivity of atoms in a molecule. The calculation of coupling constants is more computationally demanding than that of chemical shifts. General trends in NMR parameters can be inferred from data on similar compounds like 2-chloropropane (B107684). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)

AtomPredicted Chemical Shift (ppm)
H (on C2)4.5 - 5.0
H (on C3)1.7 - 2.0
C1 (CF₃)125 - 130 (quartet)
C2 (CHCl)55 - 60
C3 (CH₃)15 - 20

Note: These are illustrative values based on general principles and data for similar compounds. Actual experimental or high-level computational data may vary.

Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT with a suitable basis set). The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C-F stretching, C-Cl stretching, and various bending modes.

By comparing the simulated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. This can confirm the presence of specific functional groups and provide insights into the molecular structure and bonding. While specific vibrational analysis of this compound is not widely published, the NIST Chemistry WebBook contains infrared spectra for related compounds like 2-chloropropane, which can serve as a reference. nist.gov

Table 2: Predicted Dominant Vibrational Frequencies (cm⁻¹) for this compound (Illustrative)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretch (CH)2950 - 3000
C-H Stretch (CH₃)2850 - 2960
C-F Stretch1100 - 1350
C-Cl Stretch650 - 850
CH₃ Bend1375 - 1450

Note: These are illustrative values. The actual frequencies can be influenced by computational method and experimental conditions.

Advanced Research Avenues and Prospects

Development of Novel Synthetic Routes to Access Fluorinated Compounds

The quest for more efficient and environmentally friendly methods to synthesize fluorinated compounds is a significant driver of modern chemical research. One area of exploration involves the use of 2-Chloro-1,1,1-trifluoropropane as a building block. A patented method describes the production of this compound (HCFC-253db) through the hydrogenation of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com This highlights a direct pathway to obtaining the target compound.

Further research has focused on the one-pot synthesis of related fluorinated alkenes. For instance, an improved one-pot Wittig reaction has been utilized to prepare 2-chloro-1,1,1-trifluoro-2-alkenes from aldehydes and 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (CF3CCl3) under solvent-free conditions, offering a greener alternative to traditional methods. researchgate.net These synthetic strategies could be adapted and optimized for the production of a wider range of fluorinated molecules starting from or passing through intermediates like this compound.

Enzymatic synthesis is also emerging as a powerful tool for creating fluorinated compounds with high selectivity. nih.gov While direct enzymatic synthesis of this compound is not yet established, the principles of using enzymes like cytochrome P450s to catalyze various reactions on fluorinated substrates could inspire future research into biocatalytic routes involving this compound. nih.gov

The development of novel catalysts is also crucial. For example, a process for producing 2-chloro-1,1,1-trifluoroethane (B1216089) involves the use of a metal fluoride (B91410) catalyst on a fluorinated alumina (B75360) support. google.com Similar catalytic systems could be investigated for the synthesis and transformation of this compound.

Exploration of Derivatives for Materials Science Applications

While the direct properties and uses of this compound are not the focus here, the exploration of its derivatives holds significant promise for materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them valuable for a range of applications. mdpi.com

Research into the synthesis of fluorinated compounds with multiple contiguous stereogenic centers is a challenging but rewarding area. mdpi.com Derivatives of this compound could serve as precursors in the asymmetric synthesis of complex chiral fluorinated molecules. These molecules could then be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability, chemical resistance, or unique optical characteristics.

The synthesis of fluorinated olefins from aromatic aldehydes using Freons like CCl3CF3 demonstrates a pathway to creating complex fluorinated building blocks. researchgate.net By analogy, this compound could be a starting point for generating novel fluorinated monomers for polymerization, leading to the development of advanced materials with tailored functionalities.

Methodological Advancements in Analytical Characterization of Halogenated Propanes

The accurate detection and quantification of halogenated propanes are essential for both research and industrial applications. Significant advancements in analytical techniques have improved our ability to characterize these compounds. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used and powerful method for the analysis of halogenated hydrocarbons. nih.govresearchgate.net

Several sample preparation techniques have been developed to enhance the sensitivity and accuracy of GC-MS analysis. These include:

Purge and Trap (P&T): This technique is effective for analyzing volatile halogenated hydrocarbons in water samples. researchgate.net

Headspace (HS) Methodologies: HS analysis is another common approach for volatile compounds. researchgate.net

Solid-Phase Microextraction (SPME): SPME offers a solvent-free method for extracting and concentrating analytes before GC-MS analysis. researchgate.net

For more complex matrices, techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also employed. researchgate.net The optimization of these extraction methods, along with the continuous improvement of GC columns and MS detectors, allows for the detection of halogenated propanes at very low concentrations. researchgate.net Modern analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are crucial for monitoring and optimizing halogenation reactions in real-time. numberanalytics.com

Interactive Data Table: Analytical Techniques for Halogenated Propanes

Analytical TechniqueAbbreviationCommon Application
Gas Chromatography-Mass SpectrometryGC-MSSeparation and identification of volatile compounds. nih.govresearchgate.net
Purge and TrapP&TAnalysis of volatile organic compounds in water. researchgate.net
Headspace AnalysisHSAnalysis of volatile compounds in solid or liquid samples. researchgate.net
Solid-Phase MicroextractionSPMESolvent-free extraction and preconcentration of analytes. researchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of organic compounds. numberanalytics.com

Contribution to the Synthesis of Environmentally Benign Chemical Products

A significant goal in modern chemistry is the development of synthetic pathways that are more sustainable and produce environmentally benign products. Chlorine chemistry, when managed properly, can contribute to this goal by enabling the production of fine chemicals from abundant resources like sodium chloride with minimal waste. nih.gov

The synthesis of this compound can be seen within this context. For example, a preparation method for 2-chloro-1,1,1,2-tetrafluoropropane (B160773) involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane (B1583484) with a fluorinating agent, followed by dehydrochlorination. nus.edu.sg This highlights a potential route to producing more environmentally acceptable hydrofluoroolefins (HFOs) from hydrochlorofluorocarbons (HCFCs).

Furthermore, the development of eco-friendly synthesis methods, such as those performed under solvent-free conditions, reduces the environmental impact of chemical production. researchgate.net Research into catalytic systems that are efficient and easily recyclable is another key aspect of green chemistry. The use of heterogeneous catalysts, for instance, can simplify product purification and minimize waste streams. researchgate.net By focusing on these principles, the chemistry of this compound and its derivatives can contribute to a more sustainable chemical industry.

Q & A

Q. What are the established synthetic routes for 2-chloro-1,1,1-trifluoropropane (HCFC-253db), and how do reaction conditions influence yield and purity?

The synthesis of HCFC-253db primarily involves two pathways:

  • Carbene Route : Reaction of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) with hydrogen gas and a catalyst (e.g., palladium or nickel) under controlled hydrogenation conditions. This method yields HCFC-253db alongside other fluoropropanes, requiring distillation for purification .
  • Fluorination of Chlorinated Precursors : Using antimony pentachloride (SbCl₅) or fluorinated antimony catalysts to fluorinate chlorinated propanes with hydrogen fluoride (HF). Temperature (typically 100–200°C) and catalyst composition critically affect selectivity and byproduct formation .

Q. Key Methodological Considerations :

  • Catalyst Optimization : Antimony-based catalysts require precise stoichiometry to avoid deactivation.
  • Purification : Distillation or acid neutralization is essential to isolate HCFC-253db from isomers like 2,3-dichloro-1,1,1-trifluoropropane (HCFC-243db) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystTemperature (°C)Yield (%)Purity Challenges
Carbene HydrogenationPd/C, Ni50–10060–75Separation from HCFC-244bb
FluorinationSbCl₅/HF150–20070–85Byproduct formation (e.g., HCFO-1233xf)

Q. How can researchers characterize the stability and reactivity of HCFC-253db under experimental conditions?

Stability :

  • HCFC-253db is stable under standard conditions but decomposes at elevated temperatures (>200°C), releasing toxic chlorine and fluorine gases. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
  • Reactivity: Reacts violently with strong reducing agents (e.g., LiAlH₄) and undergoes oxidation with KMnO₄ or CrO₃. Use inert atmospheres (N₂/Ar) for handling reactive reagents .

Q. Characterization Techniques :

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR resolves chloro- and trifluoromethyl groups.
  • GC-MS : Detects decomposition products (e.g., trifluoroacetic acid) and quantifies purity .

Q. What safety protocols are critical for handling HCFC-253db given its regulatory status?

  • Exposure Limits : Restricted to ≤0.1% in formulations due to acute inhalation toxicity and potential embryotoxicity .
  • Mitigation : Use fume hoods, PPE (gloves, respirators), and real-time gas monitors. Store in sealed containers away from heat/oxidizers .

Advanced Research Questions

Q. How can contradictions in toxicological data (e.g., in vitro vs. in vivo results) be resolved for HCFC-253db?

Case Study :

  • In Vivo (Rat Models) : Exposure to 1% HCFC-253db vapor caused metabolic byproducts (trifluoroacetic acid, glucuronides) but no covalent binding in liver/kidney tissues .
  • In Vitro (Microsomal Assays) : Demonstrated dechlorination to trifluoroacetaldehyde, suggesting potential genotoxicity not observed in vivo.

Q. Methodological Recommendations :

  • Metabolic Profiling : Combine LC-MS/MS and isotopic labeling to track metabolite pathways.
  • Cross-Species Studies : Compare rodent and human liver microsomes to assess metabolic relevance .

Q. What strategies optimize catalytic systems for selective HCFC-253db synthesis?

Challenges :

  • Catalyst deactivation due to HF byproducts in fluorination routes.
  • Competing pathways yielding HCFO-1233xf or HCFC-244bb .

Q. Solutions :

  • Vapor-Phase Catalysis : Use fluorinated antimony catalysts (SbF₅) at 100–150°C to enhance selectivity.
  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions .

Q. Table 2: Catalyst Performance

Catalyst SystemSelectivity (%)Lifetime (h)Key Byproducts
SbF₅/SiO₂ (Vapor Phase)88200HCFO-1233xf (5%)
Pd/C (Liquid Phase)7550HCFC-244bb (15%)

Q. How does HCFC-253db’s environmental persistence compare to other halogenated hydrocarbons?

  • Global Warming Potential (GWP) : Estimated at 380 (100-year horizon), lower than CFCs but higher than HFOs.
  • Degradation Pathways : Atmospheric oxidation via OH radicals (half-life ~2 years). Monitor using FT-IR and computational modeling (e.g., DFT) .

Q. Regulatory Implications :

  • Listed under the Montreal Protocol for phasedown due to ozone depletion potential (ODP = 0.01) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-1,1,1-trifluoropropane
Reactant of Route 2
2-Chloro-1,1,1-trifluoropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.